1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)thiourea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of ethoxy and fluorophenyl groups attached to the thiourea core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and fluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethoxyphenyl)-3-(2-chlorophenyl)thiourea
- 1-(4-Methoxyphenyl)-3-(2-fluorophenyl)thiourea
- 1-(4-Ethoxyphenyl)-3-(2-bromophenyl)thiourea
Uniqueness
1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)thiourea is unique due to the presence of both ethoxy and fluorophenyl groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethoxy group can influence its solubility and reactivity. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-2-19-12-9-7-11(8-10-12)17-15(20)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHRETBKNRMIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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